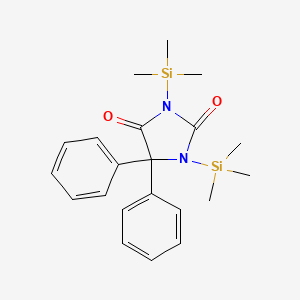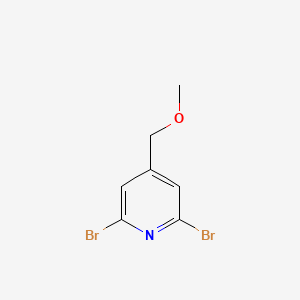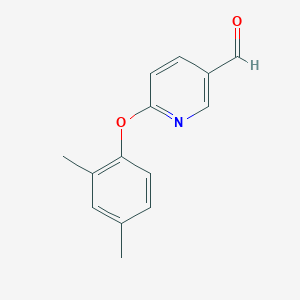
6-(2,4-Dimethylphenoxy)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-(2,4-Dimethylphenoxy)nicotinaldehyde typically involves the reaction of 6-chloronicotinaldehyde with 2,4-dimethylphenol in the presence of a base such as potassium carbonate . The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction . The product is then purified using standard techniques such as recrystallization or column chromatography .
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
6-(2,4-Dimethylphenoxy)nicotinaldehyde undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-(2,4-Dimethylphenoxy)nicotinaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(2,4-Dimethylphenoxy)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . Additionally, the phenoxy group may interact with hydrophobic pockets in biological molecules, influencing their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
6-(2,4-Dimethylphenoxy)nicotinaldehyde can be compared with other similar compounds, such as:
Nicotinaldehyde: The parent compound, which lacks the phenoxy group and has different chemical and biological properties.
6-(2,4-Dimethylphenoxy)benzaldehyde: A structurally similar compound where the nicotinaldehyde moiety is replaced by a benzaldehyde group.
2,4-Dimethylphenoxyacetic acid: A compound with a similar phenoxy group but different functional groups and applications.
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
6-(2,4-dimethylphenoxy)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H13NO2/c1-10-3-5-13(11(2)7-10)17-14-6-4-12(9-16)8-15-14/h3-9H,1-2H3 |
InChI Key |
SRMOCMRZDNESTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=NC=C(C=C2)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dichloro-7-methoxypyrido[3,2-D]pyrimidine](/img/structure/B13939068.png)
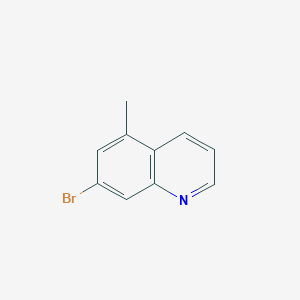
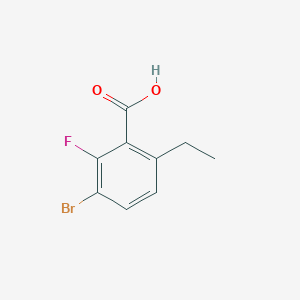
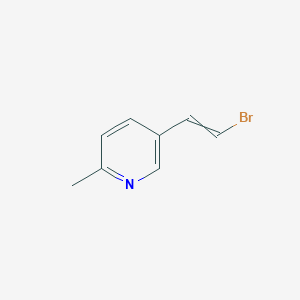
![1-(1H-Pyrrolo[3,2-B]pyridin-3-YL)propan-2-one](/img/structure/B13939084.png)
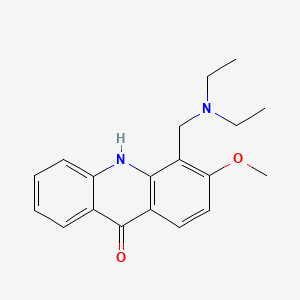
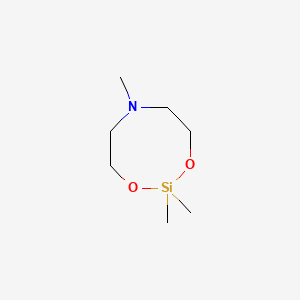
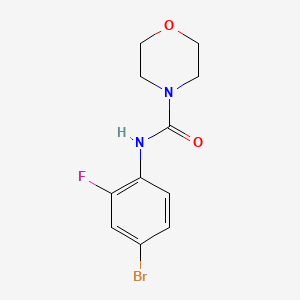
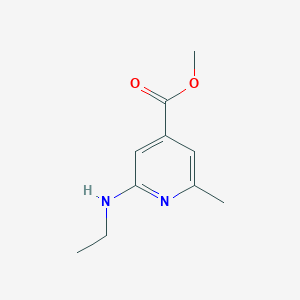
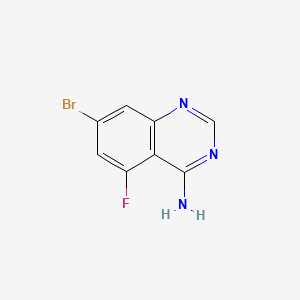
![1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide](/img/structure/B13939146.png)
